molecular formula C36H25Br B3178947 1-(3-bromophenyl)-2,3,4,5-tetraphenylbenzene CAS No. 872118-06-4

1-(3-bromophenyl)-2,3,4,5-tetraphenylbenzene

Cat. No.: B3178947
CAS No.: 872118-06-4
M. Wt: 537.5 g/mol
InChI Key: MRSNVLFTSZWJOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing 1-(3-bromophenyl)-2,3,4,5-tetraphenylbenzene within Current Research Paradigms

The compound this compound, a pentaphenylbenzene (B1618139) derivative, is situated within a significant paradigm of modern materials chemistry: its role as a functional building block for more complex molecular architectures. The key to its academic and practical importance lies in the presence of the bromine atom on one of the peripheral phenyl rings. This halogen substituent serves as a highly versatile reactive handle for post-synthesis modification, primarily through transition-metal-catalyzed cross-coupling reactions.

The most prominent of these is the Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds. researchgate.netarkat-usa.orgmdpi.com In this context, the bromophenyl group of the title compound can react with a variety of arylboronic acids to introduce new functional groups. researchgate.netmdpi.commdpi.com This capability is crucial for the synthesis of:

Larger Conjugated Systems: Extending the π-conjugated system of the molecule to tune its light absorption and emission properties.

Materials for Organic Electronics: Creating tailored molecules for use as host materials, charge transport materials, or emitters in Organic Light-Emitting Diodes (OLEDs). chemicalbook.comalfachemic.comnih.gov

Asymmetric Molecular Scaffolds: Building complex, non-centrosymmetric molecules for applications in non-linear optics or chiral separations. rsc.org

Therefore, this compound is not typically studied as an end-product but is rather valued as a strategic intermediate. Its synthesis allows for the controlled construction of a sterically crowded, non-planar core, with the bromine atom providing a site for subsequent, precise chemical engineering to achieve desired electronic and photophysical properties.

Unveiling the Propeller-Shaped Architectures and Non-Planar Topologies in Hexa- and Tetraphenylbenzene Systems

Hexaphenylbenzene (B1630442) (HPB) and its derivatives, including pentaphenylbenzene systems like this compound, are renowned for their distinct three-dimensional structures. rsc.org Due to severe steric hindrance between the adjacent peripheral aryl rings, these molecules cannot adopt a planar conformation. Instead, the outer rings are forced to twist out of the plane of the central benzene (B151609) core, resulting in a stable, propeller-like architecture. rsc.orgresearchgate.net

This non-planar topology is a defining characteristic with significant consequences for material properties. The propeller shape disrupts intermolecular π–π stacking, which reduces self-aggregation and concentration quenching in the solid state—a highly desirable feature for emissive materials used in OLEDs.

Table 1: Representative Dihedral Angles in a Substituted Hexaphenylbenzene Derivative. Data extracted from a study on a ferrocene-substituted HPB derivative, illustrating the typical range of twist in such systems. rsc.org
Peripheral Ring PositionDihedral Angle (°) with Central Benzene Core
Ring 154.1
Ring 266.1
Ring 358.3
Ring 465.2
Ring 555.9
Ring 664.8

Interplay of Molecular Structure and Electronic Properties in Tetraphenylbenzene Scaffolds

The electronic properties of tetraphenylbenzene and related hexaarylbenzene scaffolds are intrinsically linked to their unique molecular structure. The non-planar, propeller geometry limits the π-conjugation between the peripheral rings and the central core. However, this same structure facilitates through-space electronic communication between adjacent, nearly parallel peripheral rings.

The introduction of substituents onto the peripheral rings is a primary strategy for modulating the electronic characteristics of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The nature of the substituent—whether it is electron-donating or electron-withdrawing—and its position on the ring dictate these changes.

A bromine atom, as in this compound, acts as an electron-withdrawing group through induction, while also possessing lone pairs that can participate in resonance. Computational and experimental studies on related brominated aromatic systems demonstrate a distinct impact on frontier orbital energies. For instance, the introduction of a bromine atom to a carbazole-triazine framework, another system relevant to OLEDs, was shown to lower the HOMO energy and raise the LUMO energy, thereby widening the energy gap. rsc.org This effect can enhance the thermal stability of a material and tune its emission color.

While specific experimental values for this compound are not available, the principle of substituent effects can be illustrated with data from a comparable study on functionalized emitters.

Table 2: Effect of Bromination on the Frontier Molecular Orbital Energies of a Carbazole-Triazine Emitter. This data illustrates the typical electronic influence of a bromo-substituent. rsc.org
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
OTrPhCz (Unsubstituted)-5.83-2.882.95
OTrPhCzBr (Brominated)-5.96-2.713.25

This demonstrates that the bromo-substituent in this compound is not merely a synthetic handle but also an active electronic modifier. It influences the molecule's fundamental electronic structure, which is a critical consideration in the design of materials for specific applications in organic electronics. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromophenyl)-2,3,4,5-tetraphenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H25Br/c37-31-23-13-22-30(24-31)33-25-32(26-14-5-1-6-15-26)34(27-16-7-2-8-17-27)36(29-20-11-4-12-21-29)35(33)28-18-9-3-10-19-28/h1-25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSNVLFTSZWJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H25Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90826493
Record name 1-(3-bromophenyl)-2,3,4,5-tetraphenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90826493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872118-06-4
Record name 1-(3-bromophenyl)-2,3,4,5-tetraphenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90826493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-3',4',5'-triphenyl-1,1':2',1''-terphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 1 3 Bromophenyl 2,3,4,5 Tetraphenylbenzene and Analogous Brominated Tetraphenylbenzenes

Diels-Alder Cycloaddition Approaches for Tetraphenylbenzene Core Construction

The Diels-Alder reaction, a thermal [4+2] cycloaddition, is a powerful and widely utilized method for forming six-membered rings. youtube.comnih.gov This approach is particularly effective for constructing the highly substituted tetraphenylbenzene core.

A classic and efficient route to the tetraphenylbenzene skeleton involves the reaction of a substituted cyclopentadienone (the diene) with an alkyne (the dienophile). youtube.com In the most common variation, tetraphenylcyclopentadienone (B147504) reacts with an alkyne, followed by the extrusion of carbon monoxide from the initial bicyclic adduct to yield the aromatic benzene (B151609) ring.

To synthesize the target molecule, 1-(3-bromophenyl)-2,3,4,5-tetraphenylbenzene, this reaction would ideally be performed between tetraphenylcyclopentadienone and 1-bromo-3-ethynylbenzene. The high temperature required for the reaction drives the cheletropic elimination of carbon monoxide, leading to the formation of the stable aromatic ring.

DieneDienophileConditionsProduct
Tetraphenylcyclopentadienone1-Bromo-3-ethynylbenzeneHigh Temperature (e.g., refluxing in diphenyl ether)This compound
2,5-diphenyl-3,4-di(3-bromophenyl)cyclopentadienoneDiphenylacetylene (B1204595)High Temperature1,4-di(3-bromophenyl)-2,3,5,6-tetraphenylbenzene

This table illustrates representative Diels-Alder reaction components for synthesizing brominated tetraphenylbenzenes.

Achieving a single, specific isomer (regioisomer) in molecules with multiple, distinct substituents is a significant synthetic challenge. For a compound like this compound, the Diels-Alder reaction is advantageous because the substitution pattern is unequivocally defined by the structures of the starting diene and dienophile.

If an unsymmetrical cyclopentadienone were to react with an unsymmetrical alkyne, a mixture of regioisomers could potentially form. However, by using a symmetrical diene like tetraphenylcyclopentadienone and an unsymmetrical dienophile (1-bromo-3-ethynylbenzene), the regiochemistry of the product is fixed, yielding a single isomer. This inherent control makes the Diels-Alder approach a preferred method for the regioselective synthesis of unsymmetrically substituted tetraphenylbenzenes. amanote.com

Transition-Metal-Catalyzed Cross-Coupling Methods for Aryl-Aryl Bond Formation

Transition-metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon bonds. These methods provide powerful alternatives for constructing the tetraphenylbenzene scaffold, often under milder conditions than classical methods.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. dicp.ac.cnnih.gov This reaction is widely used due to its mild conditions and high tolerance for various functional groups. nih.gov

There are two primary Suzuki-based strategies to synthesize this compound:

Convergent Approach: Coupling a pre-formed, multi-halogenated benzene core (e.g., 1-bromo-2,3,4,5-tetraiodobenzene) with phenylboronic acid and 3-bromophenylboronic acid in sequential, controlled steps.

Stepwise Construction: Building the molecule by sequentially coupling smaller fragments. For instance, reacting 1,2,3,4-tetrabromobenzene (B13676488) with phenylboronic acid in a four-fold Suzuki coupling, followed by further functionalization.

The synthesis of key intermediates, such as those containing bromophenyl groups, often relies on Suzuki coupling. mdpi.commdpi.com The reaction typically employs a palladium catalyst, a base, and an appropriate solvent.

Aryl HalideBoronic Acid/EsterCatalystBaseSolvent
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh3)4K3PO41,4-Dioxane
ortho-bromoanilinesVarious boronic estersCataXCium A Pd G3--
4-Bromobenzoyl chloridePhenylboronic acidPd2dba3K2CO3Toluene

This table presents typical conditions for Suzuki-Miyaura coupling reactions involving brominated aromatic compounds, as reported in the literature. nih.govmdpi.commdpi.com

An elegant and convergent method for synthesizing substituted benzene rings is the transition-metal-catalyzed [2+2+2] cycloaddition of three alkyne molecules. This reaction can be catalyzed by various metals, including palladium and copper. To create an unsymmetrically substituted benzene, a mixture of different alkynes can be used, though controlling the regioselectivity can be complex.

For the synthesis of this compound, this strategy would involve the cyclotrimerization of two molecules of diphenylacetylene with one molecule of 1-bromo-3-ethynylbenzene. The primary challenge is to direct the reaction to produce the desired 1,2,3,4-tetraphenyl-5-(3-bromophenyl) substitution pattern over other possible isomers. The choice of catalyst and ligands is crucial for controlling this regioselectivity. While copper-catalyzed reactions are well-established in organic synthesis, their application in difluorocarbene transfer has also been explored. nih.gov Similarly, palladium catalysis is fundamental to many C-C bond-forming reactions, including those that generate complex cyclic systems. labxing.comyoutube.com

Direct Bromination and Post-Synthetic Functionalization of Tetraphenylbenzene Scaffolds

An alternative to building the molecule from scratch is to modify a pre-existing tetraphenylbenzene core. This can be achieved through direct electrophilic bromination or by converting another functional group into a bromine atom (post-synthetic functionalization).

Direct electrophilic aromatic substitution on the unsubstituted tetraphenylbenzene scaffold is challenging for achieving the desired product. The four existing phenyl groups are activating and direct incoming electrophiles to their ortho and para positions. Bromination of the central benzene ring would be sterically hindered and electronically disfavored. Therefore, direct bromination would likely lead to a complex mixture of products, with bromination occurring on the peripheral phenyl rings rather than selectively on the central core. The reactivity and regioselectivity of bromination are highly dependent on the nature of the substituent already present on the aromatic ring. nsf.gov

A more controlled approach is post-synthetic functionalization. researchgate.netnih.gov This strategy involves synthesizing a tetraphenylbenzene derivative with a functional group that can be chemically converted into a bromine atom. For example, one could synthesize 1-(3-aminophenyl)-2,3,4,5-tetraphenylbenzene. The amino group could then be converted to a diazonium salt, which can subsequently be transformed into a bromo group via a Sandmeyer reaction. This multi-step process offers superior regiochemical control compared to direct bromination. rsc.org This approach has been applied to functionalize various complex scaffolds, demonstrating its synthetic utility. nih.govrsc.org

Alternative Synthetic Routes: Cyclopropene-Mediated Pathways to Tetraarylbenzenes

An alternative and novel approach to the synthesis of tetraarylbenzenes involves a stepwise route commencing from cyclopropene (B1174273) derivatives. acs.orgnih.govnih.gov This methodology provides a pathway to 1,2,4,5-tetraarylbenzene derivatives through a sequence of reactions involving dimerization, thermal ring-opening, and subsequent oxidative rearrangement. acs.orgnih.gov

The process begins with the Lewis acid-mediated [2+2]-type dimerization of cyclopropenes. acs.orgnih.gov The use of trimethylaluminum (B3029685) (Me3Al) as a Lewis acid in tetrahydrofuran (B95107) (THF) under reflux conditions has been found to be suitable for this dimerization, leading to the formation of tricyclo[3.1.0.02,4]hexane derivatives. acs.orgnih.gov The proposed mechanism suggests that the cyclopropene moiety is activated by Me3Al, generating a cyclopropylaluminum intermediate. This intermediate then reacts with another cyclopropene molecule, and subsequent elimination of Me3Al yields the tricyclic product. acs.orgnih.gov

Following the dimerization, a thermal ring-opening reaction of the tricyclo[3.1.0.02,4]hexane derivatives is conducted under solvent-free conditions. acs.orgnih.gov This step proceeds readily upon simple heating and results in the formation of 1,4-cyclohexadienes bearing quaternary carbons in nearly quantitative yields. nih.gov

The final step to achieve the tetraarylbenzene structure is a novel oxidative rearrangement of the 1,4-cyclohexadiene (B1204751) intermediates. acs.orgnih.gov This transformation is mediated by bromine (Br2) and leads to the formation of 1,2,4,5-tetraarylbenzene derivatives in high to excellent yields. acs.orgnih.gov For instance, in the case of an electron-rich cyclohexadiene, the oxidative rearrangement and bromination can occur simultaneously to yield the corresponding tetraarylbenzene. acs.org

This sequential transformation from cyclopropenes to 1,2,4,5-tetraarylbenzenes offers a straightforward operational approach to these complex molecules and contributes to the synthesis of π-extended molecular architectures. nih.gov

Detailed research findings on the synthesis of various 1,2,4,5-tetraarylbenzenes via this cyclopropene-mediated pathway are summarized in the interactive data table below.

EntryCyclopropene ReactantDimerization ConditionsThermal Ring-Opening ConditionsOxidative Rearrangement ProductYield (%)
11aMe3Al (1 equiv), THF, refluxHeating4a99
21bMe3Al (1 equiv), THF, refluxHeating4b99
31cMe3Al (1.1 equiv), THF, reflux, 10 minHeating4c62
41dMe3Al (1 equiv), THF, refluxHeating4d99
51eMe3Al (1.4 equiv), THF, reflux, 30 minHeating4e99

Structural Characterization and Conformational Analysis of 1 3 Bromophenyl 2,3,4,5 Tetraphenylbenzene

Single-Crystal X-ray Diffraction Studies for Molecular Geometry Elucidation

Analysis of Dihedral Angles and Torsional Barriers between Phenyl Rings

The conformation of 1-(3-bromophenyl)-2,3,4,5-tetraphenylbenzene is largely defined by the dihedral angles between the central benzene (B151609) core and the five peripheral phenyl rings (one of which is the 3-bromophenyl group). These angles are a result of the balance between conjugative effects, which favor planarity, and steric repulsion between adjacent rings, which forces them to twist. In related polysubstituted benzene compounds, dihedral angles between adjacent aromatic rings can vary significantly. researchgate.netnih.gov For instance, in some chalcone (B49325) derivatives, the dihedral angle between two benzene rings can be as low as 10-15°, indicating a relatively planar conformation, while in other more sterically crowded systems, angles can be much larger, approaching 48° or more. nih.govnih.govnih.gov The specific values for the title compound would reveal the extent of steric strain imposed by the five bulky phenyl substituents on the central ring.

Interactive Data Table: Illustrative Dihedral Angles in Related Bromophenyl Compounds Note: Data for the specific title compound is not available. This table presents data from structurally related molecules to illustrate typical ranges.

CompoundDihedral Angle Between Rings (°)Reference
(2E)-1-(3-Bromophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-en-1-one15.2(1) nih.gov
3-(3-Bromophenyl)-1-(4-bromophenyl)prop-2-en-1-one48.0(1) researchgate.net
1-(4-Bromophenyl)-3-(3,4-dimethylphenyl)prop-2-en-1-one48.13(4) nih.gov
(E)-1-(3-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one10.09(11) nih.gov

Crystallographic Insights into Intermolecular Interactions and Crystal Packing

Beyond the individual molecular structure, X-ray crystallography reveals how molecules arrange themselves in the crystal lattice. This packing is governed by a network of intermolecular interactions, which can include hydrogen bonds, halogen bonds, and π–π stacking interactions. researchgate.net In the case of this compound, the bromine atom can participate in halogen bonding, while the numerous phenyl rings provide extensive surfaces for π–π and C-H…π interactions. nih.govnih.gov The way these forces direct the supramolecular assembly determines the material's bulk properties, such as its melting point and solubility. In similar aromatic compounds, molecules often form layered or helical structures stabilized by these weak interactions. researchgate.net

Hirshfeld Surface Analysis and Energy Framework Calculations for Non-Covalent Interactions

To quantitatively analyze the intermolecular interactions identified in the crystal structure, Hirshfeld surface analysis and energy framework calculations are employed. These computational tools provide a deeper understanding of the forces governing crystal packing.

Assessment of Van der Waals Contacts and Other Supramolecular Interactions

Interactive Data Table: Contribution of Intermolecular Contacts from Hirshfeld Analysis in a Related Compound Note: This table shows data for 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one as an illustrative example.

Interaction TypeContribution (%)Reference
H···H19.5 nih.gov
N···H17.3 nih.gov
C···H15.5 nih.gov
Br···H11.7 nih.gov
O···H11.0 nih.gov

Spectroscopic Techniques for Solution-State Conformation and Dynamics

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic techniques are essential for probing its structure and behavior in solution. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would confirm the molecular connectivity. Furthermore, advanced NMR methods can provide insights into the rotational dynamics of the phenyl rings. The degree of free rotation in solution may differ significantly from the fixed conformation observed in the crystal, where movement is restricted by packing forces. Fluorescence spectroscopy can also be a sensitive probe of molecular conformation, as the emission wavelength of biphenyl-containing molecules can correlate with the dihedral angle between the rings. westmont.edu

Investigations into Atropisomerism and Restricted Rotational Dynamics of this compound

As of the latest available data, specific investigations into the atropisomerism and restricted rotational dynamics of this compound have not been reported in peer-reviewed literature. The phenomenon of atropisomerism arises from hindered rotation around a single bond, leading to stereoisomers that can be isolated. In the case of this compound, the key rotational barrier would be around the single bond connecting the 3-bromophenyl group to the central benzene ring.

The presence of the four adjacent phenyl groups on the central benzene ring creates a highly crowded steric environment. This steric hindrance is a primary factor that could potentially restrict the rotation of the 3-bromophenyl substituent, making the existence of stable atropisomers at room temperature plausible. The energy barrier to rotation would need to be significant enough to allow for the isolation of the individual rotational isomers.

Detailed research findings, including experimental determination of the rotational energy barrier (e.g., through dynamic NMR spectroscopy) or computational studies (e.g., using density functional theory), are necessary to definitively characterize the atropisomeric properties and rotational dynamics of this compound. Such studies would provide quantitative data on the rotational half-life and the thermodynamic and kinetic parameters governing the isomerization process.

Without such specific studies, any discussion on the atropisomerism of this compound remains speculative. Further research is required to elucidate the conformational behavior and potential for axial chirality in this sterically congested molecule.

Computational and Theoretical Investigations of 1 3 Bromophenyl 2,3,4,5 Tetraphenylbenzene

Density Functional Theory (DFT) for Electronic Structure and Frontier Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can provide valuable information about molecular properties and reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability.

A hypothetical DFT study on 1-(3-bromophenyl)-2,3,4,5-tetraphenylbenzene would likely reveal that the HOMO is primarily localized on the electron-rich tetraphenylbenzene core, while the LUMO may have significant contributions from the bromophenyl substituent, influencing its electron-accepting properties. The calculated HOMO and LUMO energies, as well as the energy gap, would be presented in a data table for detailed analysis.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMOValue
LUMOValue
HOMO-LUMO GapValue
Note: These are placeholder values and would be determined by actual DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. This is particularly important for understanding a molecule's photophysical behavior, such as its absorption and emission of light. A TD-DFT analysis of this compound would predict its electronic absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is critical for applications in areas such as organic light-emitting diodes (OLEDs) and molecular sensors.

Theoretical Modeling of Intramolecular and Intermolecular Charge Transfer Processes

Charge transfer processes are fundamental to the function of many organic electronic materials. Theoretical modeling can provide a detailed understanding of how charge is transferred within a single molecule (intramolecular) or between adjacent molecules (intermolecular).

Application of Marcus Theory for Charge Transfer Kinetics

Marcus theory is a cornerstone for understanding the kinetics of electron transfer reactions. It relates the rate of electron transfer to the free energy change of the reaction and the reorganization energy, which is the energy required to distort the reactants and the surrounding solvent into the geometry of the products. A theoretical study applying Marcus theory to this compound would involve calculating these parameters to predict the rates of both intramolecular and intermolecular charge transfer. Such a study would be crucial for evaluating its potential as a material for organic electronics, where efficient charge transport is paramount.

Conformational Energetics and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule, known as its conformation, play a significant role in its properties and behavior. The phenyl rings in this compound are not coplanar and can rotate relative to one another. Computational studies on the conformational energetics would identify the most stable (lowest energy) conformations and the energy barriers to rotation between them.

Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of this molecule over time. By simulating the motion of the atoms, MD can reveal how the molecule flexes and changes shape at different temperatures, and how it interacts with its environment, such as solvent molecules or other molecules in a solid-state packing arrangement. For instance, a study on the similar molecule 1,3,5-tris(4-bromophenyl)benzene (B1296842) has utilized molecular dynamics to understand its nucleation and cluster formation from solution. nih.gov

Chemical Reactivity and Derivatization Strategies of the 3 Bromophenyl Moiety in 1 3 Bromophenyl 2,3,4,5 Tetraphenylbenzene

Cross-Coupling Reactions for C-C Bond Formation (e.g., Sonogashira, Heck, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new carbon-carbon bonds at the bromine-bearing position of the 3-bromophenyl group. These reactions are fundamental in organic synthesis for constructing more complex molecular architectures.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide, such as the 3-bromophenyl group, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. jk-sci.com This methodology is highly efficient for the formation of aryl-alkyne bonds. While specific studies on 1-(3-bromophenyl)-2,3,4,5-tetraphenylbenzene are not prevalent, the general applicability of the Sonogashira reaction to aryl bromides is well-established. ucsb.edunih.govpitt.edu The reaction typically proceeds under mild conditions and tolerates a wide variety of functional groups. jk-sci.com For sterically demanding aryl bromides, the choice of phosphine (B1218219) ligand on the palladium catalyst can be crucial for achieving high yields. nih.gov Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts. researchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.org This reaction would allow for the introduction of vinyl groups at the 3-position of the phenyl ring in this compound. The reaction is catalyzed by palladium complexes such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0). wikipedia.org The choice of base is critical to the success of the reaction, with common bases including triethylamine, potassium carbonate, and sodium acetate. wikipedia.orgresearchgate.net The Heck reaction is known for its excellent trans selectivity in the resulting alkene product. organic-chemistry.org

Negishi Coupling: The Negishi coupling is a versatile cross-coupling reaction that involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is notable for its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org For the derivatization of this compound, an organozinc reagent (R-ZnX) would be coupled with the 3-bromophenyl moiety. Palladium catalysts are generally preferred due to their higher chemical yields and greater functional group tolerance. wikipedia.org The reaction has been successfully applied to a wide range of aryl and vinyl chlorides, highlighting its broad applicability. researchgate.netacs.org The stereochemical outcome of Negishi couplings can be influenced by the choice of ligand on the palladium catalyst. nih.gov

Table 1: Overview of C-C Cross-Coupling Reactions Applicable to this compound

Reaction Coupling Partner Catalyst System Key Features
Sonogashira Terminal Alkyne Pd catalyst, Cu(I) co-catalyst, Base Forms aryl-alkyne bonds; mild conditions. jk-sci.com
Heck Alkene Pd catalyst, Base Forms substituted alkenes; often stereoselective. wikipedia.orgorganic-chemistry.org
Negishi Organozinc Reagent Pd or Ni catalyst Versatile for C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bond formation. wikipedia.orgorganic-chemistry.org

Introduction of Heteroatomic Functionalities via Palladium-Catalyzed Amination or Etherification

Beyond carbon-carbon bond formation, the bromine atom can be replaced by heteroatomic functional groups, such as amines and ethers, through palladium-catalyzed cross-coupling reactions. These transformations are crucial for introducing new electronic and structural properties to the molecule.

Palladium-Catalyzed Amination (Buchwald-Hartwig Amination): This reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. researchgate.net This would allow for the synthesis of various aniline (B41778) derivatives of this compound. The choice of phosphine ligand is critical, especially when dealing with sterically hindered substrates. nih.govorganic-chemistry.org Efficient catalyst systems have been developed for the amination of aryl bromides with a variety of amines. acs.org

Palladium-Catalyzed Etherification: Similar to amination, palladium catalysis can be employed to form carbon-oxygen bonds, leading to the synthesis of diaryl ethers or alkyl aryl ethers. This involves the coupling of the aryl bromide with an alcohol or a phenol. While less common than C-N bond formation, specialized catalyst systems have been developed for this transformation. organic-chemistry.org

Nucleophilic Aromatic Substitution at the Bromine-Bearing Position

Nucleophilic aromatic substitution (SNAr) is another pathway for the functionalization of aryl halides. wikipedia.org In this reaction, a nucleophile displaces the halide on the aromatic ring. wikipedia.org However, SNAr reactions typically require the aromatic ring to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.publibretexts.orgmasterorganicchemistry.com The tetraphenylbenzene core is generally electron-rich, which would disfavor a classical SNAr mechanism at the 3-bromophenyl position. For nucleophilic substitution to occur on such an unactivated aryl bromide, more forcing conditions or alternative mechanisms, such as those involving benzyne (B1209423) intermediates, might be necessary, though these can lead to mixtures of regioisomers. msu.edu

Strategies for Multi-Functionalization and Polymerization to Extended Structures

The presence of the bromine atom on this compound opens up possibilities for creating larger, multi-functionalized molecules and polymers.

Multi-Functionalization: By combining the aforementioned cross-coupling reactions, it is possible to introduce multiple and diverse functional groups. For instance, a Sonogashira coupling could be followed by a Heck reaction on a different part of the molecule if other reactive sites are present or are introduced. Brominated polycyclic aromatic hydrocarbons are valuable synthons for creating complex functional materials. nih.gov

Polymerization: Brominated aromatic compounds are frequently used as monomers in various polymerization reactions. For example, poly(phenylene)s can be synthesized via Yamamoto or Suzuki polycondensation of dibrominated aromatic compounds. If a di-functionalized analogue of this compound were used, such as a bis(bromophenyl) derivative, it could serve as a monomer for the synthesis of novel polymers with bulky tetraphenylbenzene units in the backbone. The thermal stability and flame retardant properties of polymers can be enhanced by the incorporation of brominated monomers. researchgate.net Studies on the on-surface coupling of brominated hexaphenylbenzene (B1630442) analogues have shown that C-C bond formation can lead to one-dimensional molecular structures, which is a step towards the formation of graphene nanoribbons. nih.govresearchgate.net

Advanced Materials Science and Engineering Applications of Tetraphenylbenzene Derivatives with Bromophenyl Moieties

Organic Electronic and Optoelectronic Devices

Research into the application of tetraphenylbenzene derivatives is a burgeoning field; however, specific data for 1-(3-bromophenyl)-2,3,4,5-tetraphenylbenzene remains limited.

Organic Field-Effect Transistors (OFETs) as Charge Transport Materials

Organic Field-Effect Transistors (OFETs) are fundamental components of next-generation flexible and low-cost electronics. The performance of these devices relies heavily on the charge transport characteristics of the organic semiconductor used. While various organic molecules are being explored for this purpose, specific studies detailing the synthesis and evaluation of this compound as a charge transport material in OFETs are not available in the current body of scientific literature. Consequently, data regarding its field-effect mobility, on/off current ratio, and threshold voltage in a transistor architecture have not been reported.

Organic Light-Emitting Diodes (OLEDs): Emitters and Host Materials

In Organic Light-Emitting Diode (OLED) technology, the emitter layer is crucial for device efficiency, color purity, and lifespan. Materials in this layer can function as the primary light-emitter (dopant) or as a host that facilitates efficient energy transfer to the emitter. Host materials are required to have high triplet energy and good charge transport properties. While derivatives of tetraphenylbenzene are investigated for OLED applications, there is no specific published research detailing the use of this compound as either an emitter or a host material. As such, electroluminescence data, including external quantum efficiency (EQE), luminance, and CIE coordinates for devices employing this specific compound, are not available.

Investigation of Aggregation-Induced Emission (AIE) Characteristics

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. This property is often found in molecules with rotatable phenyl rings, such as tetraphenylethene and its derivatives. The propeller-like structure of these molecules leads to non-radiative decay pathways in solution due to intramolecular rotations. In the aggregated state, these rotations are restricted, opening up radiative decay channels and leading to strong fluorescence.

While many tetraphenylbenzene derivatives are known to exhibit AIE, a specific investigation into the AIE characteristics of this compound has not been reported. Therefore, data on its photoluminescence quantum yield in solution versus the aggregated state, and the critical solvent fraction required to induce aggregation and emission, are not documented.

Role in Hot Exciton Utilization and Reverse Intersystem Crossing (RISC) Mechanisms

Achieving high efficiency in OLEDs requires harvesting both singlet (25%) and triplet (75%) excitons. Thermally Activated Delayed Fluorescence (TADF) is a key mechanism for harvesting triplet excitons, involving a process called reverse intersystem crossing (RISC) where triplet excitons are upconverted to singlets. More advanced "hot exciton" mechanisms involve the up-conversion from higher-lying triplet states (T_n, n≥2) to higher-lying singlet states (S_n, n≥1), which can accelerate the RISC process.

Research has been conducted on tetraphenylbenzene-based isomers designed to have both AIE and hot exciton properties. These molecules can undergo high-level RISC, enabling high exciton utilization. However, specific experimental or theoretical studies on the role of this compound in hot exciton utilization or RISC mechanisms have not been published.

Supramolecular Assemblies and Frameworks

The precise structure of organic molecules can be exploited to build larger, ordered structures with unique properties.

Chemical Sensors and Catalysis Platforms

Without dedicated studies on this particular compound, any attempt to generate content for the requested article would be speculative and would not meet the required standards of being thorough, informative, and scientifically accurate based on diverse sources.

Therefore, this article cannot be generated as requested due to the absence of specific research on the subject compound within the public domain.

Future Research Directions and Emerging Opportunities

Rational Design and Synthesis of Novel Bromophenyl-Substituted Tetraphenylbenzenes with Tailored Properties

The future development of materials based on 1-(3-bromophenyl)-2,3,4,5-tetraphenylbenzene heavily relies on the ability to rationally design and synthesize new derivatives with precisely controlled properties. The position of the bromo substituent on the phenyl ring, as well as the introduction of additional functional groups, can significantly influence the electronic, optical, and morphological characteristics of the resulting molecules.

Synthetic Strategies:

Established synthetic methodologies form the bedrock for creating novel derivatives. The Diels-Alder reaction is a powerful tool for the construction of the core tetraphenylbenzene framework. nih.govwalisongo.ac.id Cross-coupling reactions, such as the Suzuki and Ullmann couplings, are pivotal for introducing the bromophenyl group and other aryl substituents. nih.govunito.itmdpi.com Future synthetic endeavors will likely focus on refining these methods to improve yields, reduce reaction times, and enhance substrate scope, allowing for the creation of increasingly complex and tailored molecular architectures.

A key area of exploration will be the synthesis of isomers of this compound, such as the 2-bromo and 4-bromo analogues, to systematically investigate the influence of the bromine atom's position on the molecule's properties. Furthermore, the introduction of multiple bromo substituents or a combination of different halogen atoms could lead to materials with unique reactivity and intermolecular interaction patterns. The synthesis of multifunctional derivatives, incorporating both a bromo group for further reactions and other functional moieties for specific applications (e.g., electron-donating or -withdrawing groups to tune the HOMO/LUMO energy levels), represents a significant avenue for future research.

In-depth Exploration of Structure-Property-Performance Relationships for Optimized Applications

A fundamental understanding of the relationship between the molecular structure of bromophenyl-substituted tetraphenylbenzenes, their resulting material properties, and their performance in various applications is crucial for targeted material design.

Photophysical and Electronic Properties:

The bulky, non-planar structure of the tetraphenylbenzene core can inhibit close packing in the solid state, leading to interesting photophysical phenomena such as aggregation-induced emission (AIE). nih.govrsc.orgrsc.orgnih.gov The presence and position of the bromo substituent can further modulate these properties through steric and electronic effects. Future research should systematically investigate how varying the substitution pattern of the bromophenyl ring affects the fluorescence quantum yields, emission wavelengths, and charge carrier mobilities of these materials. For instance, the heavy-atom effect of bromine can influence intersystem crossing rates, which is a critical parameter in applications such as organic light-emitting diodes (OLEDs) and photodynamic therapy.

Performance in Organic Electronics:

Tetraphenylbenzene derivatives have shown promise in organic electronics, particularly in OLEDs. rsc.orgrsc.orgtandfonline.com The wide bandgap and high thermal stability of the tetraphenylbenzene core make it an excellent candidate for host materials or as a core for blue emitters. The bromo substituent can serve as a handle for further functionalization to fine-tune the material's properties for specific device architectures. In-depth studies correlating molecular structure with device performance metrics such as efficiency, color purity, and operational lifetime will be essential for optimizing these materials for next-generation displays and lighting. Beyond OLEDs, the potential of these materials in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) warrants further investigation, with a focus on understanding how molecular design impacts charge transport and photovoltaic properties.

PropertyInfluence of Bromo-SubstitutionPotential Application
Luminescence Can induce red-shifts in emission spectra and influence quantum yields.OLEDs, sensors
Charge Transport Affects molecular packing and electronic coupling, thereby influencing charge mobility.OFETs, OPVs
Reactivity The C-Br bond provides a site for post-synthetic modification via cross-coupling reactions.Synthesis of complex functional materials

Integration into Hybrid Organic-Inorganic Material Systems

The creation of hybrid materials that combine the desirable properties of organic molecules with the unique functionalities of inorganic components is a rapidly growing field of materials science. Bromophenyl-substituted tetraphenylbenzenes offer exciting opportunities for integration into such hybrid systems.

Sol-Gel Materials and Functionalized Nanoparticles:

The sol-gel process provides a versatile method for encapsulating organic molecules within an inorganic matrix, such as silica. nih.govresearchgate.netresearchgate.netchrom-china.comnih.gov Integrating this compound into sol-gel glasses could lead to robust materials with enhanced thermal and mechanical stability, while retaining the photophysical properties of the organic chromophore. The bromo group can also be utilized to covalently anchor the tetraphenylbenzene derivative to the inorganic matrix, preventing leaching and improving the long-term stability of the hybrid material.

Furthermore, the functionalization of nanoparticles with these organic molecules is a promising avenue for creating novel nanocomposites. nih.govscholaris.caresearchgate.netnih.gov For example, attaching bromophenyl-substituted tetraphenylbenzenes to the surface of quantum dots or metallic nanoparticles could lead to hybrid systems with interesting energy transfer properties or enhanced sensing capabilities. The organic shell can also serve to passivate the nanoparticle surface and improve its dispersibility in various media.

Development of Advanced Spectroscopic and Imaging Techniques for Enhanced Characterization

A deeper understanding of the structure and properties of this compound and its derivatives at the molecular level requires the application and further development of advanced characterization techniques.

Spectroscopic and Crystallographic Analysis:

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are indispensable for confirming the chemical structure of newly synthesized derivatives. nih.govresearchgate.netmdpi.com Single-crystal X-ray diffraction provides invaluable information on the precise three-dimensional arrangement of atoms in the solid state, revealing details about molecular conformation and intermolecular interactions. nih.gov Future work will benefit from the application of more advanced NMR techniques and high-resolution mass spectrometry to characterize increasingly complex molecules and their assemblies.

Molecular Imaging:

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) are powerful tools for visualizing individual molecules on surfaces. researchgate.netreddit.comresearchgate.netaps.orgacs.org These techniques can provide unprecedented insights into the self-assembly behavior of bromophenyl-substituted tetraphenylbenzenes on various substrates, revealing how intermolecular forces and molecule-substrate interactions dictate the formation of ordered nanostructures. High-resolution AFM can even resolve the internal structure of individual molecules, confirming their chemical identity and providing information about their conformation. The application of these advanced imaging techniques will be crucial for understanding the fundamental processes that govern the formation of thin films and for establishing a direct link between molecular structure and macroscopic material properties.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/CatalystsSolventTemperatureYield Range
BrominationNBS (N-bromosuccinimide)CCl₄80°C60-75%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃DME/H₂O100°C45-60%
PurificationSilica gel (200-300 mesh)Hexane/EtOAcRT>95% Purity

Advanced: How do steric effects from multiple phenyl groups influence reaction regioselectivity?

Methodological Answer:
The tetra-phenyl substitution creates steric hindrance, demanding tailored strategies:

  • Ligand Design : Bulky ligands (e.g., SPhos) enhance catalytic efficiency by preventing catalyst deactivation .
  • Solvent Optimization : High-boiling solvents (e.g., o-xylene) improve solubility and reaction homogeneity at elevated temperatures (120–140°C) .
  • Kinetic vs. Thermodynamic Control : Steric repulsion favors meta-substitution over para in bromophenyl intermediates, verified via DFT calculations .

Key Challenge : Competing elimination pathways in brominated intermediates require careful monitoring via TLC and GC-MS to optimize yields .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, bromine-induced deshielding) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • Elemental Analysis : Validate C, H, Br content (±0.3% tolerance) .

Q. Table 2: NMR Data for Analogous Compounds

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Source
1-(3-Bromophenyl)-benzene7.2–7.6 (m, Ar-H)122–140 (Ar-C)
2,3,4-Trifluorobromobenzene6.9–7.1 (m, Ar-H)110–125 (Ar-C)

Advanced: How can crystallographic data resolve ambiguities in molecular geometry?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves torsional angles between phenyl rings (e.g., dihedral angles of 45–60° due to steric crowding) .
  • Comparative Analysis : Overlay experimental data with DFT-optimized structures (B3LYP/6-31G*) to validate bond lengths/angles .
  • Challenges : Low crystal solubility requires vapor diffusion (hexane/DCM) for crystallization .

Basic: What substitution reactions are feasible at the bromophenyl site?

Methodological Answer:
The C-Br bond undergoes:

  • Nucleophilic Aromatic Substitution (SNAr) : With strong nucleophiles (e.g., KCN, NaSH) in DMF at 100°C .
  • Cross-Coupling : Stille (SnR₃), Sonogashira (alkynes), or Buchwald-Hartwig (amines) reactions under Pd/Cu catalysis .

Critical Note : Electron-withdrawing phenyl groups activate the bromophenyl site for SNAr but may slow oxidative addition in cross-coupling .

Advanced: How does this compound serve as a precursor for functional materials?

Methodological Answer:

  • OLEDs : Bromine substitution enables grafting of emissive ligands (e.g., Ir(III) complexes) via Suzuki coupling .
  • Liquid Crystals : Tetra-phenyl cores promote mesophase stability; bromine aids in tuning dielectric anisotropy .
  • Polymer Additives : Acts as a flame retardant via radical scavenging (Br• release at >300°C) .

Basic: How to address contradictions in reported melting points or spectral data?

Methodological Answer:

  • Purity Assessment : Compare DSC thermograms (sharp vs. broad peaks indicate purity) .
  • Isomeric Contamination : Use preparative HPLC (C18 column, MeOH/H₂O) to separate ortho/meta/para byproducts .
  • Collaborative Validation : Cross-check data with independent labs (e.g., via PubChem or DSSTox entries) .

Example : A 5°C discrepancy in melting points may arise from solvent retention (e.g., trapped toluene), addressed via vacuum drying .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.